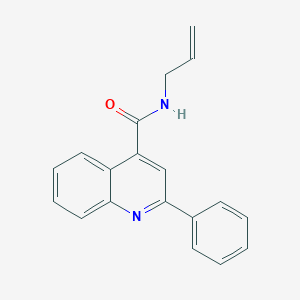

N-allyl-2-phenyl-4-quinolinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-prop-2-enylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-2-12-20-19(22)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBILIHDDKQSWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N Allyl 2 Phenyl 4 Quinolinecarboxamide and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Carboxamide Synthesis

The foundational step in producing the target compound is the synthesis of its precursor, 2-phenylquinoline-4-carboxylic acid. Classical methods like the Pfitzinger and Doebner reactions are central to this process.

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions. wikipedia.orgnih.govresearchgate.net To obtain the 2-phenyl substituted core, isatin is condensed with acetophenone (B1666503). nih.govmyttex.net

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl group of acetophenone to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The enamine undergoes intramolecular cyclization and dehydration to yield the final 2-phenylquinoline-4-carboxylic acid. wikipedia.orgijsr.net The Pfitzinger reaction is noted for its convenience as a one-pot synthesis, though it can be sensitive to steric hindrance effects from the ketone component. electronicsandbooks.comjocpr.com

A notable variant is the Halberkann reaction, which utilizes N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 1: Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product | Reference(s) |

|---|

The Doebner reaction provides a powerful alternative to the Pfitzinger synthesis and involves a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid. nih.govwikipedia.org For the synthesis of 2-phenylquinoline-4-carboxylic acid, the reactants are aniline, benzaldehyde (B42025), and pyruvic acid. scientific.netaustinpublishinggroup.com

The precise mechanism is not definitively known, with two primary proposals. One pathway suggests an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

While the classical Doebner reaction can sometimes suffer from low yields, contemporary modifications have significantly improved its efficiency. nih.gov The use of catalysts such as iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)₃] or boron trifluoride etherate (BF₃·Et₂O) under milder conditions can lead to higher yields and shorter reaction times. nih.govscientific.netacs.org Microwave-assisted Doebner syntheses have also been developed to accelerate the reaction. nih.govresearchgate.net

Table 2: Catalytic Systems for Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

| Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| None (Classical) | Ethanol | Reflux | 12 h | Low to Moderate | nih.gov |

| Acetic Acid | Acetic Acid | Reflux | - | 68% | nih.gov |

| Fe(OTf)₃ (15 mol%) | Ethanol | 80 °C | 3 h | High | scientific.net |

Once 2-phenylquinoline-4-carboxylic acid is synthesized, the final step is the formation of the N-allyl amide bond. The most direct method is a C-N coupling reaction, specifically an amidation.

This process typically involves a two-step sequence. First, the carboxylic acid is "activated" by converting it into a more reactive derivative, commonly an acyl chloride. This is achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. ijsr.netaustinpublishinggroup.comnih.gov Second, the resulting 2-phenylquinoline-4-carbonyl chloride is treated with allylamine (B125299), often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to yield the target compound, N-allyl-2-phenyl-4-quinolinecarboxamide. nih.gov

An alternative, though less direct, pathway is the N-alkylation of a pre-formed 2-phenyl-4-quinolinecarboxamide. This would involve reacting the amide with an allyl halide, a process that can be facilitated by advanced catalytic methods as described in section 2.2.1.

The synthesis of this compound is inherently a multi-step process starting from basic chemical precursors.

Route A: From Aniline, Benzaldehyde, and Pyruvic Acid

Doebner Reaction: Aniline, benzaldehyde, and pyruvic acid are reacted, often with a catalyst like Fe(OTf)₃ or under reflux in ethanol, to form 2-phenylquinoline-4-carboxylic acid. scientific.netaustinpublishinggroup.comnih.gov

Amidation: The resulting carboxylic acid is converted to its acyl chloride with thionyl chloride, followed by reaction with allylamine to afford this compound. austinpublishinggroup.comnih.gov

Route B: From Isatin and Acetophenone

Pfitzinger Reaction: Isatin and acetophenone are condensed in a strong base like ethanolic KOH to produce 2-phenylquinoline-4-carboxylic acid. nih.govijsr.netjocpr.com

Amidation: The subsequent amidation follows the same procedure as in Route A. ijsr.net

Route C: From 2-Nitrobenzaldehyde (B1664092)

Reductive Cyclization: A one-step procedure can form a quinoline-3-carboxylic acid ester by reacting a substituted 2-nitrobenzaldehyde with 3,3-diethoxypropionic acid ethyl ester and a reducing agent like tin(II) chloride (SnCl₂·2H₂O). nih.govacs.org

Doebner-type Synthesis: Alternatively, 2-nitrobenzaldehyde can be used in a Doebner reaction with aniline and pyruvic acid to yield 2-(2-nitrophenyl)-quinoline-4-carboxylic acid. nih.gov This intermediate would require subsequent reduction of the nitro group and amidation, making it a more complex pathway to the 2-phenyl analog compared to using benzaldehyde directly.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry offers advanced techniques to improve efficiency, yield, and reaction conditions. Phase transfer catalysis is particularly relevant for the N-alkylation step.

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. crdeepjournal.orgbiomedres.us The technique relies on a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), to shuttle a reactive anion from the aqueous layer into the organic layer where the substrate is located. crdeepjournal.orgtsijournals.comyoutube.com

In the context of synthesizing the target compound, PTC provides an efficient method for the N-alkylation of 2-phenyl-4-quinolinecarboxamide (the unsubstituted amide precursor). The reaction would involve deprotonating the amide with a strong base (e.g., potassium carbonate or sodium hydroxide) in an aqueous solution. The phase transfer catalyst then transports the resulting amide anion into an organic solvent (e.g., toluene (B28343) or dichloromethane) to react with an alkylating agent, such as allyl bromide or allyl chloride, to form this compound. tsijournals.com This method offers advantages such as the use of inexpensive inorganic bases and milder reaction conditions. acsgcipr.org

Table 3: Typical Components for PTC-Mediated N-Alkylation

| Component | Example | Function | Reference(s) |

|---|---|---|---|

| Substrate | 2-Phenyl-4-quinolinecarboxamide | Reactant, dissolved in organic phase | tsijournals.com |

| Alkylating Agent | Allyl Bromide | Reactant, dissolved in organic phase | tsijournals.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonating agent, in aqueous phase | tsijournals.com |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transfers amide anion to organic phase | tsijournals.comacsgcipr.org |

| Organic Solvent | Toluene or Dichloromethane | Reaction medium for substrate | acsgcipr.org |

Utilization of Specific Reagents (e.g., HBTU, POCl3, SOCl2, DMSO)

The crucial step in synthesizing the title compound is the formation of the amide bond between 2-phenyl-4-quinolinecarboxylic acid and allylamine. The efficiency of this reaction is highly dependent on the choice of activating and coupling agents.

Thionyl Chloride (SOCl₂): A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate. nih.gov Refluxing 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride (SOCl₂) furnishes 2-phenyl-4-quinolinecarbonyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with allylamine, often in the presence of a base like triethylamine to neutralize the HCl byproduct, yielding this compound. nih.gov

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HBTU is a widely used peptide coupling reagent that facilitates amide bond formation under mild conditions. In this context, HBTU would be used to activate the carboxylic acid group of 2-phenyl-4-quinolinecarboxylic acid in situ. The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This method avoids the harsh conditions associated with SOCl₂ and is compatible with a wider range of functional groups.

Phosphorus Oxychloride (POCl₃): While primarily known as a dehydrating agent, POCl₃ can be used to promote the direct condensation of carboxylic acids and amines. It can activate the carboxylic acid by forming a reactive phosphoryl ester intermediate, which is then attacked by the amine. It is also used in the synthesis of the quinoline core itself, for instance, in the Bischler-Napieralski or related cyclization reactions to form the heterocyclic ring system.

Dimethyl Sulfoxide (DMSO): DMSO is a versatile polar aprotic solvent used in many organic reactions. In the context of this synthesis, it can serve as the reaction medium for coupling reactions, particularly those involving reagents like HBTU. Its high boiling point allows for reactions to be conducted at elevated temperatures if necessary.

| Reagent | Role in Synthesis | Typical Conditions |

| SOCl₂ | Converts carboxylic acid to acyl chloride | Reflux in neat SOCl₂ or with an inert solvent |

| HBTU | Amide coupling agent | Aprotic solvent (e.g., DMF), base (e.g., DIPEA), room temperature |

| POCl₃ | Activating/dehydrating agent for amidation | Can be used with a base in an inert solvent |

| DMSO | Reaction solvent | Used in coupling reactions, often with heating |

Green Chemistry Approaches in Synthesis (e.g., environmentally benign media)

Modern synthetic chemistry emphasizes sustainability, prompting the adoption of greener methodologies for producing quinoline derivatives. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One key green strategy is the use of microwave irradiation, which can significantly accelerate reaction times and improve yields, often under solvent-free conditions. For instance, the Doebner reaction, a classical method for synthesizing the 2-phenyl-quinoline-4-carboxylic acid precursor, has been adapted to run efficiently under microwave irradiation, reducing the need for large volumes of traditional solvents like ethanol. nih.gov

Another approach involves replacing hazardous solvents with more environmentally benign alternatives. Water or acetic acid can sometimes be used as solvents in the synthesis of the quinoline core, replacing volatile organic compounds (VOCs). researchgate.net The use of catalysts that can be easily recovered and recycled also aligns with green chemistry principles. While not explicitly detailed for this compound, the synthesis of related quinazolinones has been achieved under solvent- and transition-metal-free conditions, using oxygen as a green oxidant, which highlights a potential pathway for greener quinolinecarboxamide synthesis.

| Green Chemistry Principle | Application in Synthesis |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. nih.gov |

| Safer Solvents | Replacement of volatile organic solvents with water or acetic acid. researchgate.net |

| Waste Reduction | Solvent-free reaction conditions and use of recyclable catalysts. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials (a developing area). |

Derivatization and Structural Modification of the this compound Core

The this compound scaffold serves as a versatile template for generating a diverse library of analogs through various chemical transformations. These modifications are crucial for exploring structure-activity relationships.

Strategies for Amide Nitrogen and Quinoline Ring Substitutions

Modifications can be introduced at multiple sites on the core structure.

Quinoline Ring Substitutions: The aromatic rings of the quinoline system are amenable to electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the existing substituents. numberanalytics.com For instance, nitration or halogenation can introduce functional groups at specific positions, which can then be further manipulated. numberanalytics.com A common strategy involves starting with a substituted aniline in the initial Doebner or Pfitzinger reaction to build a pre-functionalized quinoline core. nih.gov For example, using a nitro-substituted aniline would lead to a nitro-quinolinecarboxamide, where the nitro group can subsequently be reduced to an amine and further acylated or alkylated. nih.gov

Amide Nitrogen Substitutions: While the title compound features an N-allyl group, a wide array of analogs can be synthesized by replacing the allylamine with other primary or secondary amines during the amidation step. This allows for the introduction of different alkyl, aryl, or heterocyclic moieties at the amide nitrogen, systematically probing the steric and electronic requirements of this position. The reactivity of the N-allyl group itself also offers a handle for derivatization, such as through addition reactions across the double bond.

Cyclization and Rearrangement Reactions (e.g., aza-quaternary carbon centers, N-allyl group migration, substituent-dependent rearrangements)

The this compound structure contains motifs that can participate in sophisticated cyclization and rearrangement reactions to generate novel, complex molecular architectures.

Formation of Aza-Quaternary Carbon Centers: The construction of aza-quaternary carbon centers (a carbon atom bonded to four other carbon atoms, one of which is part of a nitrogen-containing ring) is a significant challenge in synthesis. Advanced strategies, such as catalytic enantioselective reactions involving 1,2-dihydroquinoline (B8789712) precursors, can lead to the formation of tetrahydroquinolines with all-carbon quaternary stereocenters. rsc.orgotago.ac.nznih.gov These methods often proceed through reactive intermediates like aza-ortho-xylylenes, enabling the construction of sterically congested and structurally complex quinoline derivatives. rsc.org

N-Allyl Group Reactions: The N-allyl group is not merely a passive substituent; it is a reactive handle for further transformations. Enantioselective oxidative cyclization of N-allyl amides, for instance, can be achieved using chiral catalysts to produce highly enantioenriched oxazolines. chemrxiv.org This reaction effectively transforms the N-allyl amide portion of the molecule into a new chiral heterocyclic ring system. Additionally, allyl migrations, sometimes proceeding through radical pathways or transition-metal catalysis, can rearrange the connectivity of the molecule. researchgate.net

Substituent-Dependent Rearrangements: The quinoline skeleton itself can undergo rearrangement reactions, the outcomes of which are often dictated by the pattern of substitution. nih.gov For example, Brønsted acid-catalyzed reactions of quinoline N-oxides can trigger cyclization and sequential rearrangement processes, leading to a skeletal editing of the quinoline core into unique indoline (B122111) or benzazepine structures. nih.gov Anionic rearrangements on the benzenoid part of the quinoline ring have also been harnessed to synthesize complex disubstituted biquinolyls. acs.org

Functional Group Interconversions (e.g., thionation, esterification)

Standard functional group interconversions provide another avenue for diversifying the core structure.

Thionation: The amide carbonyl group can be converted to a thiocarbonyl group (a thioamide) using a thionating agent, most commonly Lawesson's reagent. organic-chemistry.org The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene. rsc.orgresearchgate.net This oxygen-to-sulfur exchange significantly alters the electronic properties and hydrogen-bonding capabilities of the carboxamide linker, which can have a profound impact on biological activity. The reactivity in thionation reactions generally follows the order: amides > ketones > esters. organic-chemistry.org

Esterification: While the title compound is an amide, its precursor, 2-phenyl-4-quinolinecarboxylic acid, can be readily converted into a variety of esters. researchgate.net This is typically achieved through Fischer esterification (reacting the acid with an alcohol under acidic catalysis) or by reacting the acyl chloride intermediate with an alcohol. These ester analogs serve as important comparators to the amides in structure-activity relationship studies.

| Interconversion | Reagent(s) | Resulting Functional Group |

| Thionation | Lawesson's Reagent | Thioamide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Amine (from amide) |

| Hydrolysis | Acid or Base, Water | Carboxylic Acid |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features within N-Allyl-2-phenyl-4-quinolinecarboxamide Derivatives

The molecular architecture of this compound can be deconstructed into several key pharmacophoric elements, each contributing to its potential biological profile. The 2-phenyl-4-quinolinecarboxamide framework has been identified as a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK-3) receptor. nih.gov

The essential components for activity are generally considered to be:

The Quinoline (B57606) Core: This bicyclic aromatic system serves as the primary scaffold. Its rigid structure provides a defined orientation for the other functional groups. The nitrogen atom within the ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire system. nih.gov

The 2-Phenyl Group: The presence of a phenyl ring at the 2-position of the quinoline core is a crucial feature. This aromatic ring can engage in various non-covalent interactions, such as π-π stacking or hydrophobic interactions, with target proteins. mdpi.com

The Carboxamide Linker at Position 4: The -CONH- group is a critical linker. The nitrogen and oxygen atoms within this amide moiety are capable of acting as hydrogen bond donors and acceptors, respectively, which are fundamental for anchoring the molecule within the binding site of a biological target. mdpi.comnih.gov

Impact of Substituent Effects on Biological Activity Profiles

Modifying the substituents on the this compound scaffold is a primary strategy for optimizing its biological activity. The electronic properties, steric bulk, and lipophilicity of these substituents can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The quinoline template is recognized as a pharmacophore with significant biological potential, and various substituents at different positions can enhance its pharmacological efficacy. rsc.org

The substitution pattern on the 2-phenyl ring is a key determinant of biological activity. Both the position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of the substituents can fine-tune the molecule's interaction with its target.

Research on related quinoline-carboxamides has demonstrated that substitutions on an attached phenyl ring significantly influence potency. nih.gov For instance, in a study of P2X7R antagonists, introducing substituents like -OCF₃, -CF₃, and -CH₃ on a phenyl ring attached to a carboxamide improved inhibitory potency. nih.gov Highly electronegative substituents such as fluoro, chloro, and iodo were also found to enhance affinity. nih.gov It has been noted in the synthesis of quinoline derivatives that the electronic nature of substituents on aromatic rings can affect outcomes, with electron-donating groups like methyl (Me) and methoxy (B1213986) (OMe) leading to better results compared to electron-withdrawing groups like chloro (Cl) and bromo (Br). researchgate.net This suggests that the electron density of the phenyl ring plays a crucial role. mdpi.com

The following table details the impact of various substituents on the phenyl ring on the inhibitory concentration (IC₅₀) of analogous carboxamide derivatives against the h-P2X7R receptor, illustrating these effects. nih.gov

| Compound Analogue | Substituent (Position) | IC₅₀ (µM) | Potency Fold-Increase vs. Standard |

|---|---|---|---|

| Analogue 1 | 4-Iodo | 0.566 | ~7-fold |

| Analogue 2 | 4-Fluoro | 0.624 | - |

| Analogue 3 | 4-Methyl | 0.682 | ~8-fold |

| Analogue 4 | 4-Chloro | 0.813 | - |

| Analogue 5 | 4-Trifluoromethyl (-CF₃) | 0.890 | ~17-fold |

| Analogue 6 | 4-Methyl | 1.49 | - |

| Analogue 7 | 4-Nitro (-NO₂) | 1.81 | - |

Data synthesized from studies on related quinoline-carboxamide and oxadiazole derivatives targeting the P2X7R receptor. nih.gov

The N-substituent on the carboxamide moiety is pivotal in defining the biological activity. While specific SAR studies on the N-allyl group in this exact scaffold are not extensively detailed in the provided context, general principles can be drawn from related quinoline-2-carboxamides. nih.gov In these studies, non-aromatic N-substituents were evaluated, and it was found that the relationship between activity and lipophilicity could be described by a parabolic curve, indicating an optimal lipophilicity for activity. nih.gov

Modifications to this group would be expected to influence activity by:

Altering Lipophilicity: Changing the allyl group to other alkyl or cycloalkyl chains would modify the compound's water/oil solubility, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov

Introducing Steric Hindrance: Increasing the size of the substituent (e.g., replacing allyl with a larger group) could either create a more favorable interaction or cause steric clashes that prevent binding.

Modifying Electronic Properties: While the allyl group is largely electronically neutral, replacing it with groups containing heteroatoms could introduce new hydrogen bonding or polar interaction capabilities. The aliphatic linker itself can be essential for activity. mdpi.com

Systematic studies on the effects of substituents often reveal that the steric effect is not the sole key to activity; the electronic properties of the substituent also affect the electron density of the wider molecule and its interactions with key residues of a target. mdpi.com

The quinoline nucleus itself offers multiple positions for substitution, which can dramatically alter the biological profile of the molecule. ijresm.comnih.gov SAR studies on other quinoline-based drugs, such as the antimalarial chloroquine, have shown that specific substitutions are essential for activity. For example, the presence of an electron-withdrawing chloro group at the 7-position is critical for the antimalarial activity of chloroquine, and its removal or replacement with a methyl group leads to a loss of activity. youtube.com Similarly, other positions on the quinoline ring are often required to be unsubstituted to maintain potency. youtube.com

In the context of this compound, substitutions on the benzo part of the quinoline ring could:

Modulate the electronic character of the entire heterocyclic system.

Influence the molecule's metabolic stability.

Create new interaction points with the biological target.

Studies on quinoxaline-2-carboxamides, which are structural isomers of quinoline-carboxamides, also highlight the importance of the core structure and its substituents in determining biological activity. nih.gov

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis of quinoline derivatives helps to understand the preferred spatial arrangement of the various structural components. scielo.br For this compound, key conformational aspects include the rotational freedom around the single bonds connecting the quinoline core, the phenyl ring, and the carboxamide linker.

The relative orientation of the 2-phenyl ring with respect to the quinoline plane can significantly impact how the molecule fits into a binding pocket. scielo.br Furthermore, the N-allyl group is flexible and can adopt multiple conformations. The specific conformation adopted upon binding is crucial for maximizing favorable interactions and, thus, for biological potency.

Stereochemistry becomes a critical factor if chiral centers are introduced into the molecule. For instance, substitution on the allyl group or on a modified linker could create a stereocenter. It is common in medicinal chemistry for one enantiomer of a chiral drug to be significantly more active than the other, as the two enantiomers interact differently with the chiral environment of the protein target. nih.gov

Design Principles for Optimized Research Compounds

The design of optimized analogues of this compound is guided by the SAR data gathered from initial lead compounds. The goal is to enhance desired properties like potency and selectivity while minimizing potential liabilities.

Key design principles include:

Scaffold-Based Optimization: Maintaining the core 2-phenyl-4-quinolinecarboxamide scaffold, which has been identified as a privileged structure for certain targets. nih.govmdpi.com

Systematic Substituent Modification: Exploring a wide range of substituents on the 2-phenyl ring to probe for favorable electronic and steric interactions, as suggested by SAR data. researchgate.netscispace.com This involves using groups with varying electronic properties (e.g., -F, -Cl, -CN, -OCH₃) and sizes.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic profiles. For example, the carboxamide linker could be replaced with other groups to probe for improved interactions. mdpi.com

Conformational Constraint: Introducing elements of rigidity into the molecule, such as by cyclizing the N-allyl group or incorporating double or triple bonds, to lock it into a more bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding.

Structure-Guided Design: Utilizing computational methods like molecular docking to predict how newly designed molecules will bind to a target protein. mdpi.com This allows for the prioritization of compounds for synthesis and can reveal key interactions, such as those with specific amino acid residues. mdpi.com

By integrating these principles, researchers can rationally design new derivatives with a higher probability of achieving the desired biological activity profile.

Mechanistic Investigations of Biological Activities Non Clinical Focus

Elucidation of Molecular and Cellular Targets

The biological effects of N-allyl-2-phenyl-4-quinolinecarboxamide and its parent structures are rooted in their interactions with specific molecular and cellular components. These interactions can lead to the modulation of enzyme activity, receptor signaling, and fundamental cellular processes.

Enzyme Inhibition Mechanisms

Derivatives of the quinoline (B57606) scaffold have been identified as inhibitors of various enzymes. While direct studies on this compound are limited, research on related quinoxaline (B1680401) derivatives suggests potential mechanisms. For instance, some quinoxaline-based compounds are known to act as protein kinase inhibitors, a class of enzymes crucial in cellular signaling pathways. nih.gov Specifically, they have been investigated for their activity against tyrosine kinases. nih.gov

Furthermore, certain quinoline derivatives have been shown to interfere with histone deacetylases (HDACs). One study identified 2-substituted phenylquinoline-4-carboxylic acid derivatives as selective inhibitors of HDAC3. This inhibition is a key mechanism in their observed anticancer effects. The introduction of different substituents on the quinoline core can significantly influence the inhibitory potency and selectivity against various HDAC isoforms.

Receptor Interaction and Binding Dynamics

A significant area of investigation for 2-phenyl-4-quinolinecarboxamides has been their interaction with G protein-coupled receptors (GPCRs). Notably, this class of compounds has been identified as potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK3) receptor. The NK3 receptor is involved in various physiological processes, and its antagonism has been explored for therapeutic applications. The binding of these quinolinecarboxamides to the NK3 receptor is competitive, indicating that they vie with the endogenous ligand for the same binding site.

Additionally, the broader family of quinoline derivatives has been studied for its potential to modulate opioid receptors. Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, is a promising strategy. This can lead to either positive (PAM) or negative (NAM) modulation of the receptor's response to its endogenous ligand. While direct evidence for this compound is not available, the structural motif suggests that it could be investigated for such properties.

Interference with Cellular Pathways

The anticancer activity of quinoline derivatives is often linked to their ability to interfere with critical cellular pathways, such as cell cycle progression and apoptosis. Research on 2-substituted phenylquinoline-4-carboxylic acid derivatives has demonstrated their capacity to induce G2/M cell cycle arrest in cancer cells. This halt in the cell cycle prevents the proliferation of malignant cells.

Furthermore, these compounds have been shown to promote apoptosis, or programmed cell death, in cancer cell lines. For example, one study revealed that a specific 2-substituted phenylquinoline-4-carboxylic acid derivative induced apoptosis in K562 leukemia cells in a dose-dependent manner. The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a hallmark of many effective anticancer agents. Oil-soluble allyl sulfides, which share the allyl group with the compound of interest, have also been shown to induce apoptosis in human lung adenocarcinoma cells through various signaling pathways.

In Vitro and In Vivo (Non-Human) Biological Activity Profiling

The therapeutic potential of this compound and its analogs is further illuminated by their performance in a range of biological assays, from antimicrobial tests to anticancer screenings in cellular and animal models.

Antimicrobial Efficacy

The quinoline core is a well-established scaffold in the development of antimicrobial agents. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit good activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli. The specific substitutions on the 2-phenyl ring and the carboxamide moiety have been found to influence the antibacterial spectrum and potency.

In addition to antibacterial properties, related quinoxaline derivatives have been investigated for their antimycobacterial effects. Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, for instance, have demonstrated in vitro activity against Mycobacterium tuberculosis. The mechanism of some quinoxaline derivatives is thought to involve DNA damage.

Interactive Table: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Compound ID | Target Bacterium | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |

| 5a₄ | Staphylococcus aureus | 64 | |

| 5a₇ | Escherichia coli | 128 |

Note: The data presented is for derivatives of 2-phenyl-quinoline-4-carboxylic acid, not specifically this compound.

Anticancer Activity in Cell-based Assays and Animal Models

The antiproliferative activity of quinoline-based compounds has been extensively studied. The MTT assay is a common method used to assess the cytotoxic effects of these compounds on various cancer cell lines. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown antiproliferative activity against a range of cancer cell lines. For example, one derivative, referred to as D28 in a study, exhibited an IC₅₀ value of 24.45 µM against K562 leukemia cells. The anticancer effects are often mediated by the induction of cell cycle arrest and apoptosis, as previously discussed.

In vivo studies using animal models have further corroborated the anticancer potential of related compounds. For instance, certain phenyl benzenesulfonate (B1194179) derivatives with a similar core structure have been shown to delay or decrease tumor growth in mouse xenograft models of breast cancer.

Interactive Table: Antiproliferative Activity of a 2-Substituted Phenylquinoline-4-carboxylic Acid Derivative (D28)

| Cancer Cell Line | IC₅₀ (μM) | Reference |

| K562 (Leukemia) | 24.45 |

Note: The data presented is for a specific derivative of 2-substituted phenylquinoline-4-carboxylic acid, not this compound.

Antiviral Properties and Mechanisms

There are no specific studies identifying or detailing the antiviral properties of this compound. Research on the antiviral potential of the quinoline carboxamide class of molecules has been undertaken, but these findings are not directly applicable to the N-allyl-2-phenyl substituted variant.

For context, the broader family of quinoline derivatives has been investigated for activity against a range of viruses. For example, certain quinoline derivatives have been explored for their potential to inhibit viruses such as Zika, various herpesviruses, and coronaviruses, including SARS-CoV-2. nih.govnih.govresearchgate.net The mechanisms of action for these related compounds are diverse. For instance, some quinoline-based compounds have been designed to target viral enzymes like the SARS-CoV-2 papain-like protease (PLpro), a crucial component in viral replication. researchgate.netnews-medical.net One study on 3-quinolinecarboxamides indicated that their antiherpetic activity likely stems from interaction with a molecular target different from that of acyclovir. nih.gov Another quinoline derivative, N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide, showed promising activity against the influenza A virus H1N1 in in-vitro tests. nih.gov

It must be reiterated that these findings are for the general class of quinoline derivatives and not for this compound specifically.

Immunomodulatory Research Applications

Specific research on the immunomodulatory applications of this compound is not documented in the available scientific literature.

However, the immunomodulatory potential of the quinoline scaffold is an active area of research. Certain quinoline derivatives have been shown to influence immune responses. For example, some fluoroquinolones can affect the synthesis of cytokines, such as inhibiting interleukin 1 (IL-1) and tumor necrosis factor-alpha (TNF-α) while enhancing the production of colony-stimulating factors (CSF). nih.gov Other research on 2-substituted 3-arylquinoline derivatives has shown a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. researchgate.net A study on a 1,8-naphthyridine-3-carboxamide derivative, which shares some structural similarities with quinolines, found that it could reduce the proliferation of peripheral blood mononuclear cells and down-regulate T cell activation markers. nih.gov

These examples highlight the potential of the quinoline core structure in immunomodulation, but no such research has been published specifically for this compound.

Insights from High-Throughput Screening and Assay Development

There is no information available from high-throughput screening (HTS) campaigns or specific assay development for this compound.

High-throughput screening is a foundational method in drug discovery for rapidly assessing the biological or biochemical activity of a large number of compounds. researchgate.net This technique is frequently used to identify "hits"—compounds that show a desired activity against a biological target—from large chemical libraries. researchgate.net For example, HTS was used to screen a library of 9,600 compounds to identify inhibitors of hemozoin formation, a target for antimalarial drugs, which resulted in 224 positive hits. nih.gov In another instance, a novel cell-based HTS assay was developed to identify activators of the p53 protein, leading to the discovery of a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure as a promising candidate. plos.org

While quinoline derivatives are frequently included in such screening libraries, the results for this compound have not been reported.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-allyl-2-phenyl-4-quinolinecarboxamide, docking studies are instrumental in understanding its potential interactions with various protein targets. Research on similar 2-phenyl quinoline-4-carboxamide derivatives has demonstrated their ability to bind effectively within the active sites of antibacterial, antifungal, and anticancer target proteins. researchgate.net

These studies reveal that the binding affinity is often driven by hydrogen bond interactions between the carboxamide group and key amino acid residues in the protein's active site. researchgate.net The phenyl and quinoline (B57606) rings typically engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-protein complex. For this compound, the allyl group can explore additional hydrophobic pockets within the binding site, potentially influencing its selectivity and potency. The binding energies for related compounds have been shown to be favorable, indicating stable interactions. researchgate.net

Table 1: Representative Molecular Docking Data for 2-Phenyl Quinoline-4-Carboxamide Derivatives

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Type of Interaction |

| 5d | Antibacterial Target | -8.5 | Amino Acid X, Amino Acid Y | Hydrogen Bonding, Hydrophobic |

| 5f | Antifungal Target | -9.1 | Amino Acid A, Amino Acid B | Hydrogen Bonding, π-π Stacking |

| 5h | Anticancer Target | -7.9 | Amino Acid P, Amino Acid Q | Hydrogen Bonding, van der Waals |

Note: This table is illustrative and based on findings for similar compounds. The specific values for this compound would require dedicated docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds including this compound, a QSAR model could be developed to predict their therapeutic efficacy. nih.govsemanticscholar.org This is achieved by correlating molecular descriptors (numerical representations of physicochemical properties) with experimentally determined biological activities. researchgate.net

The development of a robust QSAR model for this class of compounds would involve calculating various descriptors, such as electronic, steric, and hydrophobic parameters. nih.gov For instance, the model might reveal that specific substitutions on the phenyl or quinoline rings positively or negatively influence the compound's activity. Such models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity and for understanding the key structural features required for a desired biological effect. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound can provide deep insights into its molecular properties. researchgate.net These calculations can determine the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, DFT can be used to calculate electrostatic potential maps, which identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov Such studies on related structures like allyl mercaptan and quinoline derivatives have been successfully used to understand their reactivity and spectroscopic properties. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, once a promising ligand-protein complex is identified through molecular docking, MD simulations can be employed to assess its stability and dynamic behavior. mdpi.com

These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. By running simulations over several nanoseconds, researchers can observe conformational changes, the stability of key interactions (like hydrogen bonds), and calculate the binding free energy of the complex. This information is crucial for validating the docking results and gaining a deeper understanding of the binding mechanism at an atomic level.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction provides a rapid and cost-effective way to assess the Absorption, Distribution, Metabolism, and Excretion profile of a compound like this compound. nih.gov Various computational models and web-based tools are available to predict these properties based on the molecule's structure. researchgate.net

A key aspect of this analysis is the evaluation of "drug-likeness," often assessed using rules such as Lipinski's Rule of Five. researchgate.net These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, allowing researchers to prioritize candidates that are more likely to succeed in later stages of drug development. rsc.org

Table 2: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | ~302.37 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be < 5 | Yes |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Gastrointestinal (GI) Absorption | High (Predicted) | N/A |

| Blood-Brain Barrier (BBB) Permeation | Predicted | N/A |

Note: These values are estimations based on the structure of this compound and typical predictions for similar molecules.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netspringernature.com The scaffold of this compound could itself have been identified through a virtual screening campaign against a specific protein target. mdpi.com

Conversely, this compound can serve as a "hit" or starting point for identifying new lead compounds. By searching for commercially available or virtual compounds with similar structural features (a process known as similarity searching), it is possible to identify other molecules with potentially similar biological activities. lshtm.ac.uk This approach, often coupled with molecular docking, allows for the efficient exploration of chemical space to discover novel and potent therapeutic agents. chempass.ai

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and proton environments within the molecule.

In the ¹H NMR spectrum of N-allyl-2-phenyl-4-quinolinecarboxamide, distinct signals are expected for each unique proton. The aromatic protons on the quinoline (B57606) and phenyl rings would typically appear in the downfield region of approximately 7.5-8.5 ppm. The protons of the allyl group would be observed in characteristic regions: the N-CH₂ protons around 4.0-4.3 ppm, the internal vinyl proton (-CH=) between 5.8-6.0 ppm, and the terminal vinyl protons (=CH₂) between 5.1-5.3 ppm. organicchemistrydata.org The amide proton (NH) would likely appear as a broad signal, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide is expected at a downfield shift, typically around 165-170 ppm. spectrabase.com The carbons of the aromatic quinoline and phenyl rings would generate a cluster of signals between approximately 120-150 ppm. chemicalbook.com The carbons of the allyl group are predicted to appear with the N-CH₂ carbon around 42 ppm and the vinyl carbons at approximately 117 ppm (=CH₂) and 134 ppm (-CH=). chemicalbook.com

Predicted ¹H NMR Data for this compound This table contains predicted data based on analogous structures and general chemical shift principles.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline-H, Phenyl-H | 7.5 - 8.5 | Multiplet |

| Allyl -CH= | 5.8 - 6.0 | Multiplet |

| Allyl =CH₂ | 5.1 - 5.3 | Multiplet |

| Allyl N-CH₂ | 4.0 - 4.3 | Multiplet |

| Amide NH | Variable | Broad Singlet |

Predicted ¹³C NMR Data for this compound This table contains predicted data based on analogous structures and general chemical shift principles.

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 165 - 170 |

| Quinoline-C, Phenyl-C | 120 - 150 |

| Allyl -CH= | ~134 |

| Allyl =CH₂ | ~117 |

| Allyl N-CH₂ | ~42 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would indicate the C=O (carbonyl) stretch of the amide group. The N-H stretch of the secondary amide would appear as a distinct peak in the region of 3300-3500 cm⁻¹. Aromatic C=C bond stretching from the quinoline and phenyl rings would be visible in the 1450-1600 cm⁻¹ region, while the sharp peaks for aromatic C-H stretching would appear just above 3000 cm⁻¹. The presence of the allyl group would be confirmed by a C=C stretch near 1640 cm⁻¹ and vinylic C-H stretching above 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound This table contains predicted data based on general IR correlation tables.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amide | N-H Stretch | 3300 - 3500 |

| Aromatic/Vinylic | C-H Stretch | >3000 |

| Amide | C=O Stretch | 1650 - 1680 |

| Alkene | C=C Stretch | ~1640 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. For this compound, HRMS is crucial for confirming its chemical formula, C₁₉H₁₆N₂O. nih.govresearchgate.net The calculated monoisotopic mass is a precise value used to validate the compound's identity against experimental results.

Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O |

| Average Mass | 288.35 g/mol |

| Monoisotopic Mass | 288.1263 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated π-electron systems. This compound possesses an extensive conjugated system encompassing the 2-phenyl-quinoline core. This is expected to result in strong absorption bands in the UV region. The exact wavelength of maximum absorbance (λmax) provides information about the extent of the conjugated system. iaea.org

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in a single crystal. For complex molecules or cases where stereochemistry is , this technique is the gold standard. Although no published crystal structure exists for this compound itself, this method has been used to definitively confirm the structures of many related quinoline derivatives. nih.govresearchgate.net The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern produced when it is exposed to an X-ray beam.

Chromatographic Methods for Purity and Isolation (e.g., Column Chromatography)

In the synthesis of this compound, purification is essential to remove any unreacted starting materials, by-products, or catalysts. Column chromatography is the most common method for the purification of such compounds on a laboratory scale. researchgate.net In this technique, the crude reaction mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or solvent mixture (the mobile phase) is used to elute the components. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. The purity of the collected fractions is then typically assessed using a simpler chromatographic method like Thin-Layer Chromatography (TLC).

Advanced Characterization for Mechanistic Studies (e.g., biophysical methods)

To elucidate the mechanism of action of this compound and its analogs at the molecular level, researchers employ a suite of advanced biophysical techniques. These methods provide critical insights into the thermodynamics, kinetics, and structural basis of the compound's interaction with its biological target, such as the neurokinin-3 (NK-3) receptor. While detailed studies directly on this compound are not extensively published, the characterization of the broader class of 2-phenyl-4-quinolinecarboxamides as NK-3 receptor antagonists provides a strong framework for understanding its likely mechanistic properties. nih.govnih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand (like this compound) to a macromolecule (such as the NK-3 receptor). This method allows for the determination of key thermodynamic parameters that define the binding event.

By titrating the compound into a solution containing the target receptor, ITC can provide a complete thermodynamic profile of the interaction, including:

Binding Affinity (Kd): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed during binding, which provides information about the changes in hydrogen bonding and van der Waals interactions.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, reflecting contributions from hydrophobic interactions and conformational changes.

Stoichiometry (n): The ratio of ligand to receptor in the complex.

These parameters are crucial for understanding the driving forces behind the binding event and for guiding the rational design of more potent and selective analogs.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. In the context of this compound, SPR can be used to study the kinetics of its binding to an immobilized target receptor.

The key kinetic parameters that can be determined using SPR are:

Association Rate Constant (kon): The rate at which the compound binds to the receptor.

Dissociation Rate Constant (koff): The rate at which the compound-receptor complex dissociates.

Equilibrium Dissociation Constant (Kd): Calculated from the ratio of koff/kon, providing a measure of binding affinity.

This kinetic data is complementary to the thermodynamic data from ITC and provides a more dynamic picture of the interaction, which is essential for understanding the compound's duration of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are invaluable for obtaining atomic-level structural information about the interaction between a small molecule and its target receptor. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the small molecule are in close contact with the receptor.

Furthermore, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor changes in the chemical environment of specific amino acid residues in the receptor upon ligand binding, allowing for the mapping of the binding site. These studies provide a detailed structural basis for the compound's activity and can reveal subtle conformational changes that occur upon binding, which are critical for receptor activation or inhibition.

Computational Modeling and Docking

In conjunction with experimental biophysical data, computational modeling and molecular docking studies are often employed to visualize and predict the binding mode of compounds like this compound within the active site of the NK-3 receptor. These in silico methods can help to rationalize the structure-activity relationships (SAR) observed for a series of analogs and guide the design of new compounds with improved properties. For instance, docking studies can predict key hydrogen bonding interactions and hydrophobic contacts that are essential for high-affinity binding.

Structure-Activity Relationship (SAR) of 2-Phenyl-4-quinolinecarboxamides

Research into the 2-phenyl-4-quinolinecarboxamide scaffold has established clear structure-activity relationships for binding to the human NK-3 receptor. nih.gov The data reveals the importance of the carboxamide moiety and the substituents on the quinoline ring for achieving high potency and selectivity.

| Compound | Substituent at position 4 | Binding Affinity (Ki, nM) for hNK-3 |

|---|---|---|

| Analog 1 | -CONH-benzyl | 130 |

| Analog 2 | -CONH-CH(CH3)phenyl | 25 |

| Analog 3 | -CONH-CH(COOCH3)benzyl | 13 |

| Analog 4 | -CONH-allyl | Data not specifically reported, but is a key structural motif |

The data in the table, derived from studies on the 2-phenyl-4-quinolinecarboxamide class, illustrates how modifications to the carboxamide group significantly impact binding affinity to the human NK-3 receptor. nih.gov The inclusion of an allyl group, as in this compound, is a common strategy in medicinal chemistry to explore specific binding pockets and modulate pharmacokinetic properties.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Complex N-Allyl-2-phenyl-4-quinolinecarboxamide Architectures

The development of novel and efficient synthetic methodologies is paramount to accessing structurally diverse and complex analogues of this compound. While classical methods like the Pfitzinger and Doebner reactions provide access to the core quinoline-4-carboxylic acid, future efforts should focus on more sophisticated and versatile strategies. wikipedia.orgnih.govnih.gov

One promising approach is the application of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. acs.orgresearchgate.netnih.govmdpi.combaranlab.org These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a highly efficient route to generate libraries of diverse this compound derivatives. researchgate.netnih.gov For instance, an Ugi four-component reaction could theoretically combine an isocyanide, a primary amine (allylamine), a carboxylic acid (2-phenylquinoline-4-carboxylic acid), and a carbonyl compound to generate a wide array of structurally unique amides in a combinatorial fashion. acs.orgnih.gov

Furthermore, the development of novel catalytic systems for the synthesis of the quinoline (B57606) core and for the subsequent functionalization is a key area of research. This includes exploring new metal-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions of the quinoline ring, thereby creating more complex and three-dimensional architectures.

A generalized synthetic scheme for accessing this compound derivatives is presented below:

| Step | Reaction | Description |

| 1 | Pfitzinger or Doebner Reaction | Synthesis of the 2-phenyl-quinoline-4-carboxylic acid core from isatin (B1672199) and a ketone/aldehyde or from an aniline (B41778), a benzaldehyde (B42025), and pyruvic acid, respectively. wikipedia.orgnih.gov |

| 2 | Amide Coupling | Reaction of the carboxylic acid with allylamine (B125299) to form the this compound. This can be achieved through various coupling agents. |

| 3 | Further Derivatization | Modification of the quinoline or phenyl rings through various chemical transformations to create a library of analogues. |

Advanced SAR Studies through Combinatorial Chemistry and Diversity-Oriented Synthesis

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Advanced techniques like combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for this purpose.

Combinatorial chemistry enables the rapid synthesis of large, focused libraries of compounds where specific positions on the molecule are systematically varied. frontiersin.org For this compound, this could involve creating libraries with diverse substituents on the phenyl ring, the quinoline core, or by modifying the allyl group. High-throughput screening (HTS) of these libraries can then quickly identify key structural features required for potent biological activity. nih.govchemrxiv.org

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex molecules, exploring a wider range of chemical space than traditional focused libraries. frontiersin.orgnih.gov Applying DOS principles to the synthesis of this compound analogues could lead to the discovery of novel scaffolds with unexpected biological activities. frontiersin.org This approach involves strategic branching from common intermediates to generate a wide array of distinct molecular architectures. frontiersin.org

Deeper Mechanistic Understanding of Biological Activities

While preliminary studies may indicate a particular biological activity for this compound, a deeper understanding of its mechanism of action is essential for its development as a therapeutic agent or a research tool. Future research should focus on identifying the specific molecular targets and pathways modulated by this compound.

One powerful approach for target deconvolution is the use of chemical proteomics. nih.govmdpi.comresearchgate.netnih.gov This involves designing and synthesizing a derivative of this compound that incorporates a reactive group or a tag, allowing it to be used as a "bait" to capture its binding partners from cell lysates. mdpi.comnih.gov The captured proteins can then be identified using mass spectrometry, providing direct evidence of the compound's molecular targets. nih.govmdpi.com

Furthermore, detailed biochemical and cellular assays are necessary to validate the identified targets and to elucidate the downstream signaling pathways affected by the compound. This could involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis to build a comprehensive picture of the compound's biological effects. nih.gov

Development of this compound Derivatives as Chemical Probes

High-quality chemical probes are invaluable tools for studying biological processes and validating new drug targets. nih.govresearchgate.net Derivatives of this compound could be developed into such probes. An ideal chemical probe should be potent, selective, and have a well-defined mechanism of action. nih.gov

Future research should aim to design and synthesize analogues of this compound that are optimized for use as chemical probes. This may involve introducing functionalities that allow for fluorescent labeling or for "clickable" chemistry, which would enable visualization of the probe's localization within cells and facilitate its use in various biochemical assays. mdpi.com The development of a suite of well-characterized chemical probes based on this scaffold would significantly contribute to the broader fields of chemical biology and drug discovery.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govresearchgate.netnih.govyoutube.combiorxiv.org These computational tools can be powerfully applied to the future development of this compound.

De Novo Design: Generative AI models can be trained on existing libraries of active compounds to design novel this compound derivatives with improved properties. researchgate.netnih.govyoutube.com These models can explore vast chemical space and propose new structures that are synthetically feasible and predicted to have high biological activity. chemrxiv.orgresearchgate.net

Bioactivity Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed this compound analogues. plos.orgresearchgate.netnih.govnih.gov By training these models on experimental data from existing compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. plos.orgnih.gov These predictive models can also help in understanding the key molecular features that contribute to the desired biological effect. nih.gov

Table of Research Directions and Techniques:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-allyl-2-phenyl-4-quinolinecarboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For example, palladium-catalyzed cross-coupling reactions or amidation steps (e.g., using 4-acetylpyridine or substituted anilines) can enhance regioselectivity. Purification via column chromatography with hexanes/ethyl acetate gradients (2:1 ratio) and monitoring by TLC ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.75–8.66 ppm for quinoline protons, δ 165.74 ppm for carbonyl carbons) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 326.3 [M+1]) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye protection. Store in airtight containers away from ignition sources. In case of exposure, flush eyes/skin with water for ≥15 minutes and consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How do researchers investigate the interaction of this compound with cytochrome P450 2C9, and what implications does this have for metabolic stability?

- Methodological Answer : Competitive binding assays using recombinant CYP2C9 enzymes and fluorescent probes (e.g., diclofenac) quantify inhibition constants (Kᵢ). Structural analogs (e.g., N-phenyl-2-(pyridin-2-yl)quinoline-4-carboxamide) are synthesized to study substituent effects on binding affinity. Results guide modifications to reduce metabolic clearance .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) determines bond lengths/angles (mean C–C = 0.003 Å) and packing interactions. Data-to-parameter ratios >12.0 ensure reliability. For example, 4-(adamantan-1-yl) derivatives show planar quinoline cores critical for target engagement .

Q. What strategies address contradictions in reported biological activities of quinoline-4-carboxamide analogs?

- Methodological Answer : Meta-analyses compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, variations in antituberculosis activity may arise from differences in bacterial strain susceptibility or compound solubility. Parallel synthesis of derivatives with systematic substituent changes (e.g., fluorophenyl vs. trifluoromethyl groups) clarifies structure-activity relationships (SAR) .

Q. How are computational models used to predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox stability. Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites (e.g., CYP2C9). LogP values are estimated via fragment-based methods to optimize bioavailability .

Q. What synthetic routes enable late-stage diversification of quinoline-4-carboxamide scaffolds for SAR studies?

- Methodological Answer : Mitsunobu reactions or palladium-mediated cross-couplings introduce allyl or aryl groups at the 8-position. For example, 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl) derivatives are synthesized via Buchwald-Hartwig amination. High-throughput screening identifies potent analogs against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.